molecular formula C18H15F3N4O5 B2385733 2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(4-(trifluoromethoxy)phenyl)oxazole-4-carboxamide CAS No. 1797536-13-0

2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(4-(trifluoromethoxy)phenyl)oxazole-4-carboxamide

Cat. No.: B2385733
CAS No.: 1797536-13-0
M. Wt: 424.336
InChI Key: BUTXAKTYMYQLLI-UHFFFAOYSA-N
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Description

2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(4-(trifluoromethoxy)phenyl)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C18H15F3N4O5 and its molecular weight is 424.336. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Chemical Properties

  • Synthesis of Heterocyclic Compounds

    A study by Albert and Trotter (1979) described the synthesis of 2-substituted 8-azapurin-6-ones from 4-amino-1,2,3-triazole-5-carboxamides and amidines, highlighting a method that could potentially be applied or adapted for synthesizing compounds with similar structural motifs to our compound of interest (Albert & Trotter, 1979).

  • Antioxidant Activity

    Ahmad et al. (2012) synthesized novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides and evaluated their antioxidant activities. The synthesis route and the bioactivity assessment provide a framework for understanding how similar compounds could be synthesized and tested for biological activities (Ahmad et al., 2012).

  • Oxidative Coupling Reactions

    The work by Yu et al. (2012) on the intramolecular oxidative C–O coupling of N-phenyl benzamides to yield benzoxazole products under metal-free conditions points to the synthetic versatility of incorporating oxazole rings, a feature relevant to our compound of interest (Yu et al., 2012).

  • Macrolide Synthesis

    Wasserman et al. (1981) explored the use of oxazoles as masked forms of activated carboxylic acids for the synthesis of macrolides, including recifeiolide and curvularin. This research demonstrates the potential utility of oxazole and carboxamide functionalities in complex molecule synthesis (Wasserman et al., 1981).

  • Insecticidal Activity

    Samaritoni et al. (1999) showed that modifications to the methylene group of N-(Isothiazol-5-yl)phenylacetamides could retain efficacy as broad-spectrum insecticides. Such studies provide insights into the structural activity relationships that could guide the development of agrochemicals (Samaritoni et al., 1999).

  • Anticancer and Antimicrobial Activities

    Research on the synthesis and evaluation of new antipyrine-based heterocycles for their anticancer and antimicrobial activities demonstrates the potential of similar compounds in therapeutic applications (Riyadh et al., 2013).

Properties

IUPAC Name

2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-N-[4-(trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O5/c1-9-13(10(2)30-25-9)7-15(26)24-17-23-14(8-28-17)16(27)22-11-3-5-12(6-4-11)29-18(19,20)21/h3-6,8H,7H2,1-2H3,(H,22,27)(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTXAKTYMYQLLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=NC(=CO2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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